molecular formula C11H10ClN3O2 B4624752 N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide

N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide

Cat. No. B4624752
M. Wt: 251.67 g/mol
InChI Key: LBORBNAPQZWUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" is a chemical compound belonging to the class of isoxazolecarboxamides. It is characterized by specific structural features, including a pyridinyl group and an isoxazole ring.

Synthesis Analysis

The synthesis of compounds related to "N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide" typically involves multistep reactions. For example, Yang Yun-shang (2010) described the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds by acyl chlorination and amidation from a precursor molecule, highlighting the complex synthesis routes for related compounds (Yang, 2010).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves advanced spectroscopic techniques. The structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was identified using FT-IR, NMR spectroscopy, and X-ray diffraction studies, which are critical for confirming the molecular structure of complex organic compounds (Anuradha et al., 2014).

Chemical Reactions and Properties

Chemical reactions of this class of compounds can be diverse. For instance, the reaction of dichlorotetrazolo(1,5-a)pyridine with dialkylamines to afford pyridylformamidines, as studied by Reisinger and Wentrup (2005), demonstrates the reactivity of related pyridine derivatives under various conditions (Reisinger & Wentrup, 2005).

Scientific Research Applications

Cellular Permeability and Drug Delivery

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides offer insights into how similar compounds, such as N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide, might be optimized for cellular uptake and drug delivery. Studies have shown that linker modifications can significantly impact the cellular permeability of polyamides, suggesting that similar strategies could be applied to enhance the delivery efficiency of related compounds (Liu & Kodadek, 2009).

Antitubercular Agents

Research on novel carboxamide series as new anti-tubercular agents provides a framework for the development of new drugs targeting Mycobacterium tuberculosis. QSAR modelling studies on newly discovered compounds have predicted biological activities against tuberculosis, highlighting the potential of specific structural features for enhanced anti-tubercular activity (Abdullahi et al., 2020).

Molecular Probes and Therapeutic Agents

The exploration of pyrrole–imidazole hairpin polyamides as programmable, sequence-specific DNA binding oligomers demonstrates the potential of similar compounds to modulate gene expression. Modifications to improve cellular uptake and biological activity could be relevant to the development of N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide as a molecular probe or therapeutic agent (Meier, Montgomery, & Dervan, 2012).

Insecticidal Activity

The synthesis and evaluation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides for insecticidal activity showcase the potential agricultural applications of isoxazole derivatives. By exploring the chemoselective nucleophilic chemistry of these compounds, researchers can identify new insecticidal agents with specific modes of action (Yu et al., 2009).

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-7-6-9(15-17-7)11(16)14-8-4-3-5-13-10(8)12/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBORBNAPQZWUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloropyridin-3-yl)-5-ethyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Reactant of Route 4
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-3-pyridinyl)-5-ethyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.